
2-(2-Pyridyl)butanothioamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridyl)butanothioamide hydrochloride is a chemical compound that features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)butanothioamide hydrochloride typically involves the reaction of 2-bromopyridine with butanothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pyridyl)butanothioamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridyl)butanothioamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridyl)butanothioamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the thioamide group can form hydrogen bonds or interact with enzyme active sites, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridylamine: Similar structure but lacks the butanothioamide group.
2-Pyridylmethanol: Contains a hydroxyl group instead of a thioamide.
2-Pyridylacetic acid: Features a carboxylic acid group.
Uniqueness
2-(2-Pyridyl)butanothioamide hydrochloride is unique due to the presence of both the pyridine ring and the thioamide group
Eigenschaften
CAS-Nummer |
32081-32-6 |
|---|---|
Molekularformel |
C9H13ClN2OS |
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
2-ethylsulfanyl-2-pyridin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-2-13-8(9(10)12)7-5-3-4-6-11-7;/h3-6,8H,2H2,1H3,(H2,10,12);1H |
InChI-Schlüssel |
UWWMXTNBVKXBKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC=CC=N1)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


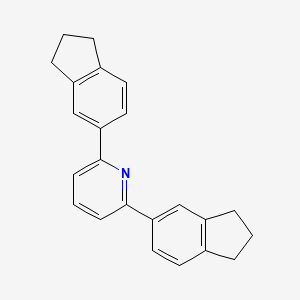
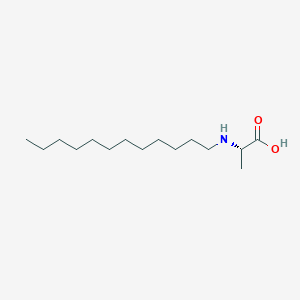
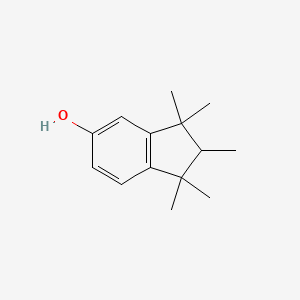
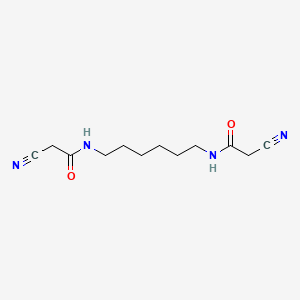
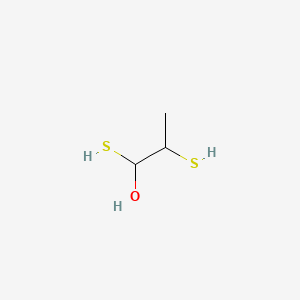

![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
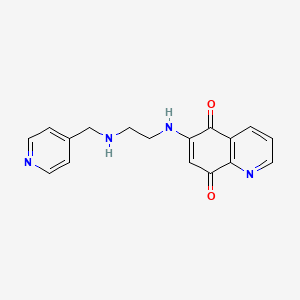

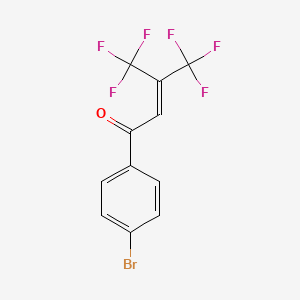
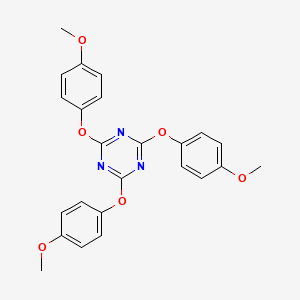
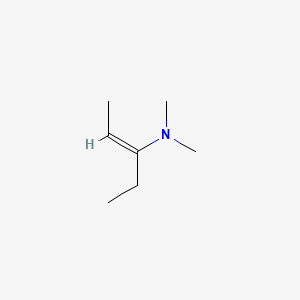
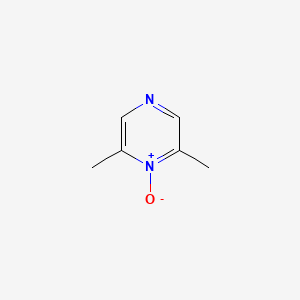
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
